molecular formula C23H23N7O2 B2388364 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920384-06-1

2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2388364
CAS No.: 920384-06-1
M. Wt: 429.484
InChI Key: DBLYFWCTWOMJPG-UHFFFAOYSA-N
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Description

2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is an intricate compound designed with a phenoxy group attached to an ethanone backbone. This structure is further adorned with a piperazine ring connected to a tolyl-substituted triazolopyrimidine ring. This compound boasts significant interest due to its multifaceted applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves the following steps:

  • Formation of 3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: : This step often requires the cyclization of a suitable precursor, such as 3-(p-tolyl)-1H-[1,2,3]triazole-4-carboxamide, under acidic or basic conditions.

  • Attachment of the Piperazine Ring: : The triazolopyrimidine derivative undergoes a substitution reaction with piperazine, using suitable solvents like dichloromethane or ethanol, and catalytic amounts of base like triethylamine.

  • Introduction of the Phenoxy Group: : The piperazine intermediate is then reacted with phenoxyacetyl chloride or phenoxyacetic acid in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) and a base such as pyridine.

Industrial Production Methods

Industrial-scale production follows similar synthetic routes but focuses on optimizing reaction conditions for higher yields, shorter reaction times, and cost-efficiency. Continuous flow reactors and scalable purification techniques like crystallization or chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidative cleavage or modifications when exposed to strong oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride (LAH) can modify the ethanone group.

  • Substitution: : The piperazine and triazolopyrimidine rings allow for various nucleophilic substitution reactions, modifying functional groups for different applications.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Lithium aluminum hydride, sodium borohydride

  • Substitution reagents: Halides, amines, organolithium reagents

Major Products

Oxidation can yield carboxylic acids or aldehydes, while reduction mainly yields alcohols. Substitution reactions can introduce various functional groups, resulting in diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is used as a building block for synthesizing more complex molecules and as a reactant in studying reaction mechanisms.

Biology

Its structural complexity allows it to interact with biological macromolecules, making it a candidate for drug design, particularly in targeting enzymes or receptors.

Medicine

Industry

In industry, it is employed in the manufacture of specialty chemicals and as a precursor in materials science for developing novel materials with unique properties.

Comparison with Similar Compounds

Compared to other compounds like 2-phenoxy-1-(4-(3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone or 2-phenoxy-1-(4-(3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, this compound stands out due to the presence of the p-tolyl group, which can affect its reactivity and binding properties.

List of Similar Compounds

  • 2-phenoxy-1-(4-(3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

  • 2-phenoxy-1-(4-(3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

  • 2-phenoxy-1-(4-(3-(o-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

This article covers the fundamentals while diving deep into the specifics of 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, offering you a comprehensive insight. Hope it helps!

Biological Activity

The compound 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on diverse research findings.

Chemical Structure

The compound features a triazole and pyrimidine core, which are known to exhibit a range of biological activities. The presence of a piperazine moiety further enhances its pharmacological profile.

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives similar to the compound . For instance, compounds containing the triazole ring have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Triazole derivatives often act by inhibiting key enzymes involved in cancer cell growth and proliferation. They may target pathways such as apoptosis induction and cell cycle arrest.
  • Case Studies :
    • A study reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective dose-response relationships .
    • Another investigation highlighted that a series of triazole-cored compounds showed promising activity against hepatocellular carcinoma with selective toxicity towards cancer cells compared to normal cells .

Antimicrobial and Anti-inflammatory Properties

Apart from anticancer effects, compounds with similar structures have demonstrated antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : Triazoles are recognized for their broad-spectrum antimicrobial properties. Research indicates that certain derivatives can effectively combat bacterial infections by disrupting bacterial cell wall synthesis .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings include:

Structural FeatureEffect on Activity
Triazole ringEnhances anticancer activity
Piperazine moietyImproves binding affinity to biological targets
Substituents on phenyl groupsModulates selectivity and potency

Research Findings

Recent research has expanded on the potential applications of triazole-based compounds:

  • Cytotoxicity Studies : In vitro studies demonstrated that modifications to the triazole structure can significantly enhance cytotoxicity against various cancer cell lines .
  • Molecular Docking Studies : Computational analyses have shown that these compounds can effectively bind to targets such as thymidylate synthase and HDAC, which are critical in cancer therapy .

Properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-17-7-9-18(10-8-17)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)15-32-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLYFWCTWOMJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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